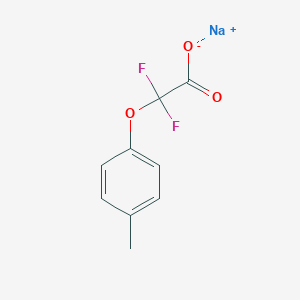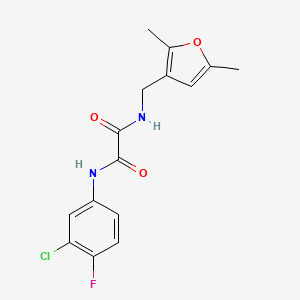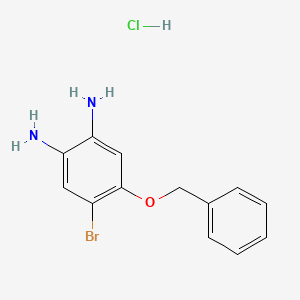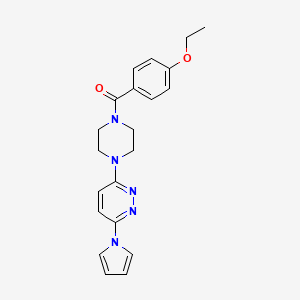
2-Pentyl-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentyl-1,3-thiazolidine-4-carboxylic acid is a chemical compound with the CAS Number: 69588-05-2 . It has a molecular weight of 203.31 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of thiazolidine derivatives, such as this compound, involves the reaction of 1,2-aminothiols and aldehydes . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The reaction is believed to require acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H17NO2S/c1-2-3-4-5-8-10-7 (6-13-8)9 (11)12/h7-8,10H,2-6H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis
The compound has a melting point of 165-168°C . It is a powder and is stored at room temperature .科学的研究の応用
Crystal Structures
The first crystal structures of 2-(polyhydroxyalkyl)thiazolidine-4-carboxylic acids, which are condensation products of L-cysteine with D-galactose and D-mannose, were reported. These structures are important for understanding molecular interactions and properties in various scientific applications (Tarnawski, Ślepokura, & Lis, 2011).
Synthesis of Derivatives
A study presented the synthesis of 4-Thiazolidineacetic acids, a new homolog of thiazolidine-4-carboxylic acids, demonstrating the potential for creating new compounds with various applications in research (Martens, Kintscher, & Arnold, 1991).
Prodrug Properties
2-Substituted thiazolidine-4(R)-carboxylic acids were evaluated for their protective effects against acetaminophen hepatotoxicity in mice, highlighting their potential as prodrugs in medical research (Nagasawa, Goon, Muldoon, & Zera, 1984).
Synthesis Methods
A metal-free method for synthesizing 2-substituted 1,3-benzoselenazoles, including thiazolidine-4-carboxylic acid, was reported. This method is significant for the synthesis of novel compounds in chemical research (Radatz et al., 2014).
Potential in Geriatric Medicine
Thiazolidine-4-carboxylic acid has been investigated for its revitalizing effects on age-related biochemical variables in blood and tissues, indicating its potential value in geriatric medicine research (Weber, Fleming, & Miquel, 1982).
Anticancer and DNA Binding Studies
A thiazolidine-4-carboxylic acid derivative showed inhibitory activity against colon cancer cells and DNA binding properties, underlining its potential in cancer research (Thalamuthu et al., 2013).
Role in Beer Flavor Stability
Research on 2-substituted 1,3-thiazolidine-4-carboxylic acids in beer flavor stability was explored, indicating its role in the food science and beverage industry (Baert et al., 2015).
Solid-phase Synthesis
A study demonstrated the solid-phase synthesis of thiazolidine-based small organic molecules, relevant to pharmaceutical and chemical research (Patek, Drake, & Lebl, 1995).
Voltammetric Determination
The electrochemical behavior of thiazolidine-4-carboxylic acids was analyzed, important for applications in analytical chemistry (Karpinski & Radomski, 1989).
Antihypertensive Potential
2-Substituted (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids were synthesized for their potential antihypertensive properties, showing relevance in cardiovascular research (Ershov et al., 2014).
Ethanol Metabolism Study
A study on the diversion of ethanol metabolism by thiazolidine-4-carboxylic acids provides insights relevant to biochemistry and pharmacology (Nagasawa, Goon, Constantino, & Alexander, 1975).
Fungicidal and Antiviral Activities
Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibited fungicidal and antiviral activities, relevant for pharmaceutical research (Fengyun et al., 2015).
Antioxidant and Anticancer Studies
Thiazolidine derivatives synthesized from L-cysteine were studied for their antioxidant and breast cancer inhibitory activities, important for oncology and pharmacology research (2022).
Cancer Treatment Research
Thiazolidine-4-carboxylic acid was investigated for its potential in treating cancer, particularly in inducing reverse transformation of tumor cells into normal cells (Brugarolas & Gosálvez, 1980).
Supramolecular Aggregation Behavior
The supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives was explored, relevant for applications in material science and nanotechnology (Jagtap et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
Thiazolidine derivatives are known to interact with various biological targets, including proteins and enzymes, due to their structural similarity to naturally occurring amino acids .
Mode of Action
The mode of action of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with these targets. Thiazolidine derivatives are known to undergo fast reaction kinetics with 1,2-aminothiols and aldehydes under physiological conditions .
Biochemical Pathways
Thiazolidine derivatives are known to be involved in various biochemical reactions due to their structural similarity to naturally occurring amino acids .
Pharmacokinetics
Thiazolidine derivatives are generally known to have good bioavailability due to their structural similarity to naturally occurring amino acids .
Result of Action
Thiazolidine derivatives are known to have various biological effects due to their interactions with various biological targets .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the reaction kinetics of thiazolidine derivatives with 1,2-aminothiols and aldehydes are known to be fast under physiological conditions .
特性
IUPAC Name |
2-pentyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-4-5-8-10-7(6-13-8)9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHGGWNXWOIXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1NC(CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69588-05-2 |
Source


|
| Record name | 2-pentyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2681256.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)
![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)

![Tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate](/img/structure/B2681267.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681271.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)


